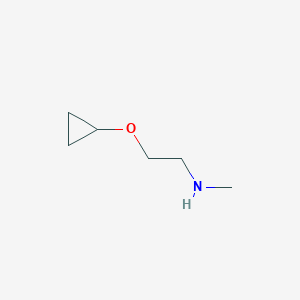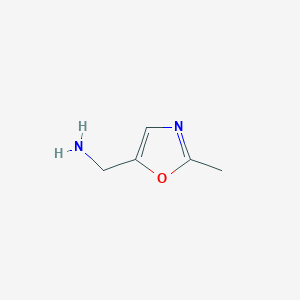![molecular formula C22H21N5O4S2 B2827554 ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 847402-08-8](/img/structure/B2827554.png)
ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound with potential applications in medicinal chemistry and pharmaceuticals. Its unique structure, combining multiple functional groups, offers a broad spectrum of reactivity, making it a valuable molecule for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically involves starting from readily available organic compounds such as benzothiazole derivatives, phenyl triazoles, and ethyl acetate.
Reactions Involved: The synthesis might involve multiple steps, including acylation, thioether formation, and esterification. Each step will require specific reagents, catalysts, and conditions.
Reaction Conditions: Conditions such as temperature, pressure, and pH need to be meticulously controlled to ensure high yield and purity. For instance, esterification usually requires acidic conditions and may involve reagents like sulfuric acid or HCl as catalysts.
Industrial Production Methods: Industrial-scale production requires optimization for cost-effectiveness and safety. Methods may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: Likely to involve reagents such as hydrogen peroxide or potassium permanganate, targeting specific sites for oxidation.
Reduction: Metal hydrides like sodium borohydride might be used to selectively reduce the compound.
Substitution: Nucleophilic substitution reactions can modify various functional groups, using reagents like sodium alkoxides.
Common Reagents and Conditions Used:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide for esterification or hydrolysis.
Major Products Formed: The reactions can yield diverse products depending on the conditions and reagents. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can convert ketones to alcohols.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and industrial purposes.
Medicine: May serve as a precursor for drug development, particularly in designing molecules targeting specific enzymes or receptors.
Industry: Employed in the synthesis of specialty chemicals and advanced materials, contributing to sectors such as agriculture, polymers, and electronics.
作用機序
Mechanism of Action: This compound can interact with biological targets via its multiple functional groups. For instance, it might inhibit enzymes by binding to their active sites, disrupting metabolic pathways. The presence of both triazole and benzothiazole moieties suggests potential for interaction with a wide range of biological targets, impacting cellular processes.
Molecular Targets and Pathways: Likely targets could include enzymes involved in nucleic acid synthesis, proteins within signaling pathways, and possibly ion channels. The specific pathways would depend on the compound’s exact application.
類似化合物との比較
Ethyl 2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetate: Similar core structure but lacks the benzothiazole moiety.
Methyl 2-((5-((benzothiazol-2-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate: Methyl ester analog with similar functional groups.
4-phenyl-1,2,4-triazol-3-yl thio derivatives: Varying substituents but sharing the triazole-thio linkage.
This blend of structural uniqueness and functional versatility makes ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate a noteworthy compound in scientific research and industrial applications.
特性
IUPAC Name |
ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-2-31-20(29)12-23-19(28)14-32-21-25-24-18(27(21)15-8-4-3-5-9-15)13-26-16-10-6-7-11-17(16)33-22(26)30/h3-11H,2,12-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQHVSEAOAGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2827472.png)



![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/new.no-structure.jpg)




![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-ethoxyquinoline](/img/structure/B2827490.png)


